molecular formula C17H15N3O5S B3560905 2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3560905
M. Wt: 373.4 g/mol
InChI Key: NMTZCQIZAFXHKT-UHFFFAOYSA-N
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Description

2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a nitrobenzothiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 2-ethoxyphenoxyacetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethoxyphenoxyacetic acid.

    Formation of 6-nitro-1,3-benzothiazole: This can be synthesized by nitration of 1,3-benzothiazole using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: Finally, the 2-ethoxyphenoxyacetic acid is coupled with 6-nitro-1,3-benzothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

    Reduction: Formation of 2-(2-ethoxyphenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
  • 2-(2-ethoxyphenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)acetamide
  • 2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)propionamide

Uniqueness

2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both an ethoxyphenoxy group and a nitrobenzothiazolyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-2-24-13-5-3-4-6-14(13)25-10-16(21)19-17-18-12-8-7-11(20(22)23)9-15(12)26-17/h3-9H,2,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZCQIZAFXHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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